![molecular formula C7H4FIN2 B13037089 4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037089.png)
4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features both fluorine and iodine substituents on a pyrrolo[2,3-c]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine typically involves the halogenation of a pyrrolo[2,3-c]pyridine precursor. One common method is the direct iodination and fluorination of the pyrrolo[2,3-c]pyridine ring. The reaction conditions often include the use of iodine and a fluorinating agent under controlled temperature and solvent conditions .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
化学反应分析
Types of Reactions
4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-c]pyridines, while coupling reactions can produce biaryl compounds .
科学研究应用
4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving biological pathways and molecular interactions.
作用机制
The mechanism of action of 4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorine and iodine substituents can influence the compound’s binding affinity and selectivity .
相似化合物的比较
Similar Compounds
- 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of both fluorine and iodine atoms can enhance its reactivity and binding interactions compared to similar compounds .
属性
分子式 |
C7H4FIN2 |
|---|---|
分子量 |
262.02 g/mol |
IUPAC 名称 |
4-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H4FIN2/c8-5-2-10-3-6-4(5)1-7(9)11-6/h1-3,11H |
InChI 键 |
HQGJGGFBGLPWFF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC2=CN=CC(=C21)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-1h-benzo[g]indole-2-carboxylic acid](/img/structure/B13037014.png)
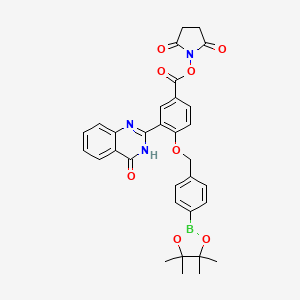
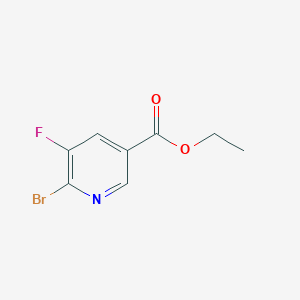
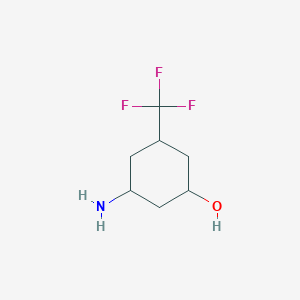
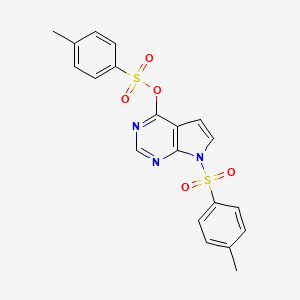
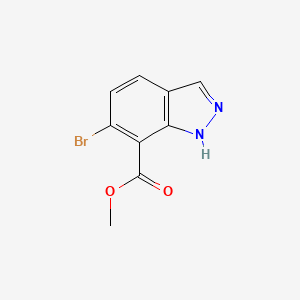
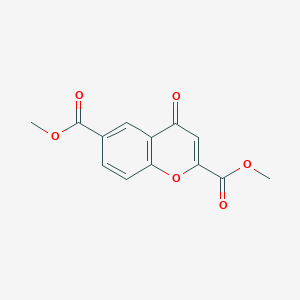
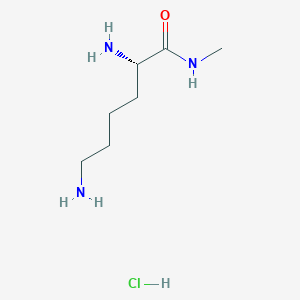
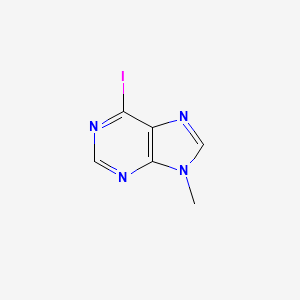
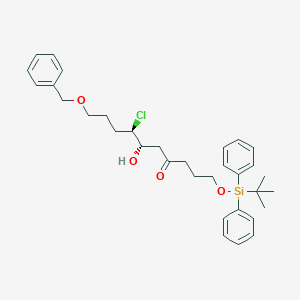
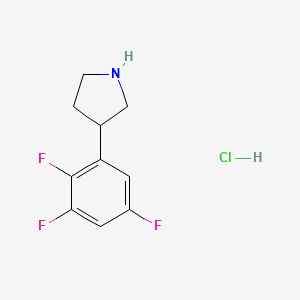
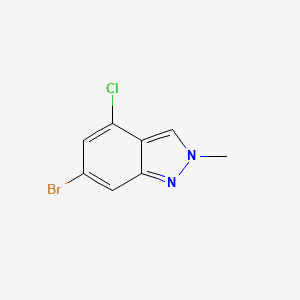

![Tert-butyl3-(2-aminoethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13037094.png)
